Cas no 1273675-00-5 (2-(2-bromo-4-methylphenyl)azetidine)

2-(2-bromo-4-methylphenyl)azetidine 化学的及び物理的性質
名前と識別子
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- 2-(2-bromo-4-methylphenyl)azetidine
- EN300-1895546
- AKOS017549329
- 1273675-00-5
-
- インチ: 1S/C10H12BrN/c1-7-2-3-8(9(11)6-7)10-4-5-12-10/h2-3,6,10,12H,4-5H2,1H3
- InChIKey: QUGZIPYVMVQKGZ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C=CC=1C1CCN1
計算された属性
- 精确分子量: 225.01531g/mol
- 同位素质量: 225.01531g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 160
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- XLogP3: 2.5
2-(2-bromo-4-methylphenyl)azetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1895546-0.5g |
2-(2-bromo-4-methylphenyl)azetidine |
1273675-00-5 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1895546-1.0g |
2-(2-bromo-4-methylphenyl)azetidine |
1273675-00-5 | 1g |
$1272.0 | 2023-06-01 | ||
Enamine | EN300-1895546-0.05g |
2-(2-bromo-4-methylphenyl)azetidine |
1273675-00-5 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1895546-5.0g |
2-(2-bromo-4-methylphenyl)azetidine |
1273675-00-5 | 5g |
$3687.0 | 2023-06-01 | ||
Enamine | EN300-1895546-1g |
2-(2-bromo-4-methylphenyl)azetidine |
1273675-00-5 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1895546-10g |
2-(2-bromo-4-methylphenyl)azetidine |
1273675-00-5 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1895546-2.5g |
2-(2-bromo-4-methylphenyl)azetidine |
1273675-00-5 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1895546-5g |
2-(2-bromo-4-methylphenyl)azetidine |
1273675-00-5 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1895546-0.25g |
2-(2-bromo-4-methylphenyl)azetidine |
1273675-00-5 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1895546-0.1g |
2-(2-bromo-4-methylphenyl)azetidine |
1273675-00-5 | 0.1g |
$867.0 | 2023-09-18 |
2-(2-bromo-4-methylphenyl)azetidine 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
2-(2-bromo-4-methylphenyl)azetidineに関する追加情報
Comprehensive Analysis of 2-(2-bromo-4-methylphenyl)azetidine (CAS No. 1273675-00-5): Properties, Applications, and Industry Insights
The chemical compound 2-(2-bromo-4-methylphenyl)azetidine (CAS No. 1273675-00-5) has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. As a heterocyclic azetidine derivative, this molecule combines a brominated aromatic ring with a strained four-membered nitrogen ring, creating a scaffold with intriguing reactivity patterns. Recent literature highlights its potential as a building block for drug discovery, particularly in developing kinase inhibitors and GPCR-targeted therapies.
Structural analysis reveals that the 2-bromo-4-methyl substitution on the phenyl ring enhances the compound's lipophilicity and electron-withdrawing properties, while the azetidine moiety contributes to conformational restriction. This combination makes 1273675-00-5 particularly valuable for medicinal chemistry applications where bioisosteric replacement strategies are employed. Researchers frequently search for "azetidine synthesis methods" and "bromophenyl derivatives applications," reflecting growing interest in this chemical space.
From a synthetic chemistry perspective, 2-(2-bromo-4-methylphenyl)azetidine serves as a versatile intermediate. Its bromine atom allows for various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, which are frequently discussed in "organobromine compound reactivity" searches. The compound's stability under standard laboratory conditions makes it preferable for high-throughput screening applications compared to more reactive analogs.
In pharmaceutical contexts, the azetidine ring has emerged as a valuable saturated heterocycle alternative to piperidine or pyrrolidine, addressing metabolic stability concerns. Database analytics show increasing queries about "azetidine in drug design" and "small ring nitrogen heterocycles," underscoring the relevance of compounds like 1273675-00-5. The methyl group at the 4-position offers opportunities for structure-activity relationship (SAR) optimization through further derivatization.
The agrochemical industry has explored 2-(2-bromo-4-methylphenyl)azetidine as a precursor for crop protection agents, particularly in developing compounds with improved environmental profiles. Search trends indicate growing interest in "halogenated azetidine applications" and "sustainable pesticide intermediates," aligning with global demands for greener agricultural solutions. The compound's balanced physicochemical properties (logP ~2.8, molecular weight 240.1 g/mol) make it suitable for formulation development.
Analytical characterization of CAS 1273675-00-5 typically involves NMR spectroscopy (showing distinctive shifts at δ 7.4-7.6 ppm for aromatic protons and δ 3.8-4.2 ppm for azetidine CH2 groups), mass spectrometry (M+ peak at m/z 240/242 with characteristic Br isotope pattern), and HPLC purity analysis. These techniques address common search queries about "azetidine compound characterization" and "brominated aromatic analysis methods."
Recent patent literature reveals innovative applications of 2-(2-bromo-4-methylphenyl)azetidine in material science, particularly as a monomer for specialty polymers. The compound's ability to participate in polymerization reactions while maintaining the azetidine ring's integrity has sparked interest in "nitrogen-containing polymer precursors" searches. This dual functionality as both pharmaceutical intermediate and material building block enhances its commercial value.
From a regulatory standpoint, proper handling of 1273675-00-5 requires standard organic compound precautions. While not classified as hazardous under major chemical inventories, appropriate engineering controls should be employed during large-scale operations. This addresses frequently asked questions about "azetidine derivative safety" and "bromophenyl compound handling" in research settings.
The global market for azetidine-containing compounds like 2-(2-bromo-4-methylphenyl)azetidine is projected to grow at 6-8% annually, driven by pharmaceutical demand. Supply chain analytics show particular interest from North American and Asian research hubs, correlating with search volume for "azetidine suppliers" and "custom bromophenyl synthesis." The compound's commercial availability in both milligram and kilogram quantities supports diverse research needs.
Future research directions for CAS 1273675-00-5 may explore its potential in bioconjugation chemistry and proteolysis targeting chimeras (PROTACs), addressing trending queries about "heterocyclic linkers in drug discovery." The compound's balanced properties position it as a valuable tool for addressing current challenges in medicinal chemistry and chemical biology.
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